molecular formula C11H17NO2 B085505 N-Benzyldiethanolamine CAS No. 101-32-6

N-Benzyldiethanolamine

Cat. No.: B085505
CAS No.: 101-32-6
M. Wt: 195.26 g/mol
InChI Key: MIZIOHLLYXVEHJ-UHFFFAOYSA-N
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Description

N-Benzyldiethanolamine is an organic compound with the molecular formula C11H17NO2. It is a colorless to yellow liquid that is soluble in water and organic solvents. This compound is primarily used in the synthesis of various chemicals and pharmaceuticals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzyldiethanolamine can be synthesized through the reaction of benzyl chloride with diethanolamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N-Benzyldiethanolamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-benzyl-N,N-diacetyl diethanolamine.

    Reduction: It can be reduced to form N-benzyl diethanolamine.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

Scientific Research Applications

N-Benzyldiethanolamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyldiethanolamine involves its ability to act as a nucleophile in various chemical reactions. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .

Comparison with Similar Compounds

    N-Methyldiethanolamine: Similar in structure but with a methyl group instead of a benzyl group.

    N-Ethyldiethanolamine: Similar in structure but with an ethyl group instead of a benzyl group.

    N-Phenylethanolamine: Similar in structure but with a phenyl group instead of a benzyl group.

Uniqueness: N-Benzyldiethanolamine is unique due to the presence of the benzyl group, which imparts distinct chemical properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its methyl and ethyl counterparts .

Properties

IUPAC Name

2-[benzyl(2-hydroxyethyl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c13-8-6-12(7-9-14)10-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIZIOHLLYXVEHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143618
Record name Ethanol, 2,2'-(benzylimino)di-
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Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101-32-6
Record name 2,2′-[(Phenylmethyl)imino]bis[ethanol]
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Record name Ethanol, 2,2'-(benzylimino)di-
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Record name N-Benzyldiethanolamine
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Record name Ethanol, 2,2'-(benzylimino)di-
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Record name 2,2'-[(phenylmethyl)imino]bisethanol
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Synthesis routes and methods I

Procedure details

Bis(2-hydroxyethyl)amine (5 g) was dissolved in N,N-dimethylformamide (100 ml), added with benzyl bromide (6.52 ml) and potassium carbonate (8.657 g) and stirred at room temperature for 21 hours. The reaction mixture was added with water (200 ml) and extracted twice with dichloromethane (200 ml). The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: dichloromethane:methanol=20:1→10:1) to obtain 7.631 g of the title compound. Yield: 75%.
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75%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Eisleb in Example 2 of U.S. Patent 2,167,351, issued July 25, 1939, shows the preparation of 1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride, m.p. 259°-260° C., as an intermediate for normeperidine, namely, ethyl 4-phenylpiperidine-4-carboxylate, by first reacting benzyl chloride with N,N-bis(2-hydroxyethyl)amine to produce N,N-bis(2-hydroxyethyl)benzylamine, next reacting the latter compound with thionyl chloride to produce N,N-bis(2-chloroethyl)benzylamine and isolating it in free base form as "an oil of feebly brownish color"; and then heating N,N-bis(2-chloroethyl)benzylamine with benzyl cyanide (same as phenylacetonitrile) in toluene in the presence of sodium amide (same as sodamide).
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Synthesis routes and methods IV

Procedure details

In the process for preparing N,N-bis(2-chloroethyl)benzylamine by first reacting benzyl chloride with N,N-bis(2-hydroxyethyl)amine to produce N,N-bis(2-hydroxyethyl)benzylamine and then reacting N,N-bis(2-hydroxyethyl)benzylamine with thionvl chloride to produce N,N-bis(2-chloroethyl)benzylamine, the improvements which comprise adding about one molar equivalent of benzyl chloride to a warmed mixture containing about one molar equivalent of N,N-bis(2-hydroxyethyl)amine and about one molar equivalent of sodium carbonate, the addition rate of benzyl chloride being so as to maintain the exothermic reaction temperature at about 70° to 100° C.; maintaining the reaction temperature at about 70° to 100° C. for a short period; adding toluene to the reaction mixture; separating and drying the toluene solution containing N,N-bis(2-hydroxyethyl)benzylamine; adding said dry toluene solution to more than two molar equivalents of thionyl chloride heated to about 65°-75° C., the rate of addition being so as to maintain the reaction temperature at about 65°-75° C.; treating the reaction mixture with aqueous alkali; and, separating the toluene solution containing a substantially quantitative yield of the N,N-bis(2-chloroethyl)benzylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common applications of N-Benzyldiethanolamine in chemical synthesis?

A1: this compound is a versatile building block in organic and inorganic synthesis. It's frequently employed as a ligand in the formation of metal complexes. For instance, it has been used to synthesize:

  • Heterometallic wheels: Reacting this compound with metal salts like [PPh4]2[MnCl4], FeCl3, and InCl3, in the presence of cesium carbonate, leads to the formation of unique metal-centered, six-membered, mixed-valent, heterometallic wheel structures. These structures, featuring iron, manganese, and indium, are of interest for their magnetic and catalytic properties. []
  • Polymers: this compound acts as a monomer in the creation of polyurethanes. This is achieved by reacting it with 4,4′-methylenebis(phenyl isocyanate) (MDI), potentially alongside other monomers like ethylenediamine. The resulting polyurethanes can be further modified, for example, by grafting with polyethylene glycol (PEG), to alter their surface properties and biocompatibility. []
  • Monoazacrown ethers: Reacting this compound with oligo(ethylene glycol) bis-p-toluenesulfonates under phase-transfer catalysis conditions produces N-benzyl-protected monoazacrown ethers. Subsequent removal of the benzyl group yields the desired monoazacrown ethers. These macrocyclic compounds are recognized for their ability to selectively bind and transport metal ions, making them valuable in various fields including separation science and catalysis. [, ]

Q2: Can you elaborate on the role of this compound in phase-transfer catalysis?

A2: While this compound itself is not a phase-transfer catalyst, derivatives like N-benzylmonoazacrown ethers, synthesized using this compound, exhibit catalytic activity in phase-transfer reactions. [] These catalysts enhance the rate of reactions between reactants present in immiscible phases, like water and organic solvents. The monoazacrown ether portion facilitates the transfer of anions from the aqueous phase to the organic phase, allowing the reaction to proceed efficiently. For example, N-benzylmonoazacrown ethers have been shown to catalyze the reaction of 1-bromooctane with inorganic salts like KI or NaI in a two-phase system. []

Q3: How does the structure of this compound influence its reactivity?

A3: The structure of this compound, featuring a tertiary amine nitrogen and two hydroxyl groups, dictates its reactivity and applications:

  • Metal Coordination: The nitrogen and oxygen atoms can act as donor atoms, readily coordinating with various metal ions to form stable complexes. The nature of the resulting metal complexes is influenced by factors like the metal ion's size, charge, and electronic configuration, as well as the reaction conditions. []
  • Polymerization: The two hydroxyl groups of this compound readily react with isocyanate groups, making it suitable for polyurethane synthesis. [] The resulting polymers often display desirable properties such as flexibility and durability, making them suitable for applications like coatings and biomedical devices.
  • Derivatization: The presence of both amine and hydroxyl functionalities allows for further chemical modification. For instance, reacting the hydroxyl groups with tosyl chloride can activate them for nucleophilic substitution reactions, leading to the formation of compounds like the aforementioned monoazacrown ether precursors. []

Q4: Are there any studies on the environmental impact of this compound?

A4: While the provided research articles do not delve into the environmental impact of this compound directly, it's crucial to consider the potential ecological implications of any chemical compound. Further research is needed to thoroughly assess its biodegradability, potential for bioaccumulation, and any toxic effects it might pose to aquatic or terrestrial organisms.

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Various analytical techniques are used to characterize this compound and the compounds derived from it:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the structure and purity of the compounds by analyzing the magnetic properties of atomic nuclei. [] 1H NMR and 13C NMR are particularly useful for identifying different proton and carbon environments within the molecule.
  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by molecular vibrations. [] Characteristic absorption bands can be attributed to specific functional groups, such as hydroxyl, amine, and carbonyl groups.
  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of a compound. [] This information is valuable for confirming the identity and purity of synthesized compounds.
  • Elemental Analysis: Elemental analysis determines the percentage composition of elements (like carbon, hydrogen, nitrogen) in a compound, confirming its chemical formula and purity. [, ]

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